molecular formula C17H20N4O9S B8055144 Riboflavin 5'-sulfate

Riboflavin 5'-sulfate

Cat. No.: B8055144
M. Wt: 456.4 g/mol
InChI Key: RUUGCTAFWMEMDH-SCRDCRAPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Riboflavin 5’-sulfate is a derivative of riboflavin, commonly known as vitamin B2. It is a water-soluble compound that plays a crucial role in various biological processes. Riboflavin 5’-sulfate is known for its yellow color and is often used in biochemical research due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of riboflavin 5’-sulfate typically involves the phosphorylation of riboflavin. This can be achieved through chemical synthesis or biotechnological methods. The chemical synthesis route involves the reaction of riboflavin with sulfuric acid under controlled conditions to produce riboflavin 5’-sulfate .

Industrial Production Methods: Industrial production of riboflavin 5’-sulfate often employs fermentation techniques using genetically modified microorganisms such as Bacillus subtilis or Ashbya gossypii. These microorganisms are engineered to overproduce riboflavin, which is then chemically modified to riboflavin 5’-sulfate .

Chemical Reactions Analysis

Types of Reactions: Riboflavin 5’-sulfate undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

    Oxidation: Riboflavin 5’-sulfate can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

    Substitution: Substitution reactions often involve nucleophiles such as hydroxide ions.

Major Products Formed: The major products formed from these reactions include lumichrome and lumiflavin, which are photodegradation products of riboflavin .

Scientific Research Applications

Riboflavin 5’-sulfate has a wide range of applications in scientific research:

Mechanism of Action

Riboflavin 5’-sulfate exerts its effects primarily through its role as a coenzyme in redox reactions. It is a precursor to flavin mononucleotide and flavin adenine dinucleotide, which are essential for various enzymatic reactions. These coenzymes participate in the electron transport chain, playing a critical role in cellular respiration and energy production .

Comparison with Similar Compounds

    Flavin mononucleotide: A phosphorylated derivative of riboflavin.

    Flavin adenine dinucleotide: Another derivative that acts as a coenzyme in redox reactions.

Uniqueness: Riboflavin 5’-sulfate is unique due to its sulfate group, which imparts distinct chemical properties and enhances its solubility in water. This makes it particularly useful in aqueous environments and in applications where solubility is a critical factor .

Properties

IUPAC Name

[(2R,3S,4S)-5-(7,8-dimethyl-2,4-dioxobenzo[g]pteridin-10-yl)-2,3,4-trihydroxypentyl] hydrogen sulfate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N4O9S/c1-7-3-9-10(4-8(7)2)21(15-13(18-9)16(25)20-17(26)19-15)5-11(22)14(24)12(23)6-30-31(27,28)29/h3-4,11-12,14,22-24H,5-6H2,1-2H3,(H,20,25,26)(H,27,28,29)/t11-,12+,14-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUUGCTAFWMEMDH-SCRDCRAPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1C)N(C3=NC(=O)NC(=O)C3=N2)CC(C(C(COS(=O)(=O)O)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC2=C(C=C1C)N(C3=NC(=O)NC(=O)C3=N2)C[C@@H]([C@@H]([C@@H](COS(=O)(=O)O)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N4O9S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1107-62-6
Record name Riboflavin 5'-sulfate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001107626
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name RIBOFLAVIN 5'-SULFATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YZ93M610GI
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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